molecular formula C8H6N4 B590343 5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene CAS No. 126878-11-3

5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene

Cat. No.: B590343
CAS No.: 126878-11-3
M. Wt: 158.164
InChI Key: WDIBQNNUWOOQFW-UHFFFAOYSA-N
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Description

9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its fused ring structure, which includes pyrrole, pyrazole, and pyrimidine rings. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the ring structure is activated by electron-withdrawing groups.

    Cyclization: Intramolecular cyclization reactions can form additional fused ring structures.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or iron chloride. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Scientific Research Applications

9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine exerts its effects, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific ring structure and the resulting biological and photophysical properties, which make it a versatile compound for various scientific applications.

Properties

CAS No.

126878-11-3

Molecular Formula

C8H6N4

Molecular Weight

158.164

IUPAC Name

6H-pyrrolo[1,2]pyrazolo[3,5-a]pyrimidine

InChI

InChI=1S/C8H6N4/c1-3-10-8-6-2-4-9-7(6)11-12(8)5-1/h1-5H,(H,9,11)

InChI Key

WDIBQNNUWOOQFW-UHFFFAOYSA-N

SMILES

C1=CN2C(=C3C=CN=C3N2)N=C1

Synonyms

1H-Pyrrolo[2,3:3,4]pyrazolo[1,5-a]pyrimidine (9CI)

Origin of Product

United States

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